Phox-i2

Descripción general

Descripción

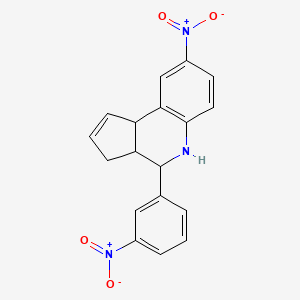

Phox-I2 es un inhibidor selectivo de la interacción entre p67phox y Rac1, que son componentes del complejo NADPH oxidasa 2 (NOX2). Este compuesto es efectivo en la supresión de la producción de especies reactivas de oxígeno por neutrófilos humanos y murinos . Tiene una fórmula molecular de C18H15N3O4 y un peso molecular de 337.33 g/mol .

Aplicaciones Científicas De Investigación

Phox-I2 tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. Se utiliza para estudiar el papel de NOX2 en varios procesos fisiológicos y patológicos, incluida la inflamación, el estrés oxidativo y la señalización celular . En la investigación médica, se investiga this compound por sus posibles efectos terapéuticos en afecciones como la diabetes tipo 2, las enfermedades cardiovasculares y los trastornos neurodegenerativos . El compuesto también se utiliza en aplicaciones industriales para desarrollar nuevos medicamentos y agentes terapéuticos dirigidos a NOX2 .

Mecanismo De Acción

Phox-I2 ejerce sus efectos inhibiendo selectivamente la interacción entre p67phox y Rac1, que son componentes esenciales del complejo NOX2 . Esta inhibición evita el ensamblaje del complejo NOX2 activo en la membrana celular, lo que reduce la producción de especies reactivas de oxígeno . Los objetivos moleculares de this compound incluyen las proteínas p67phox y Rac1, y las vías involucradas están relacionadas con la regulación del estrés oxidativo y la inflamación .

Análisis Bioquímico

Biochemical Properties

Phox-I2 plays a crucial role in biochemical reactions by inhibiting the interaction between p67phox and Rac1. This inhibition is significant because it suppresses the production of reactive oxygen species, which are often implicated in various inflammatory and oxidative stress-related conditions . This compound interacts with the NADPH oxidase complex, particularly targeting the p67phox subunit. This interaction prevents the activation of the NADPH oxidase complex, thereby reducing the production of reactive oxygen species .

Cellular Effects

This compound has been shown to influence various cellular processes. In human islet cells, this compound partially protects against high glucose and palmitate-induced cellular death . This protection is attributed to its ability to reduce reactive oxygen species production, which is a significant factor in cellular stress and apoptosis. Additionally, this compound has been observed to affect cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of the NADPH oxidase complex .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the p67phox subunit of the NADPH oxidase complex with high affinity (Kd of approximately 150 nM) . This binding prevents the interaction between p67phox and Rac1, which is necessary for the activation of the NADPH oxidase complex . By inhibiting this interaction, this compound effectively reduces the production of reactive oxygen species, thereby mitigating oxidative stress and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability under various storage conditions. As a powder, it remains stable for up to three years at -20°C and for two years at 4°C . When dissolved in a solvent, it remains stable for up to three months at -80°C and for two weeks at -20°C . Over time, this compound continues to inhibit the production of reactive oxygen species, maintaining its efficacy in reducing oxidative stress and inflammation in both in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively inhibits the production of reactive oxygen species without detectable toxicity . At higher doses, there may be potential adverse effects, although specific toxicological data are limited . The dosage-dependent effects of this compound highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in metabolic pathways related to oxidative stress and inflammation. By inhibiting the NADPH oxidase complex, this compound reduces the production of reactive oxygen species, which are key mediators of oxidative stress . This inhibition affects various metabolic processes, including the regulation of cellular redox states and the modulation of inflammatory responses .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through its interaction with the NADPH oxidase complex . It binds to the p67phox subunit with high affinity, allowing it to effectively inhibit the production of reactive oxygen species . The distribution of this compound within cells is influenced by its binding to the NADPH oxidase complex, which is predominantly localized in the cytoplasm and associated with the cytoskeleton .

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it interacts with the NADPH oxidase complex . This subcellular localization is crucial for its activity, as it allows this compound to effectively inhibit the production of reactive oxygen species by targeting the p67phox subunit . The localization of this compound within the cytoplasm is facilitated by its binding to the NADPH oxidase complex, which is associated with the cytoskeleton .

Métodos De Preparación

Phox-I2 se sintetiza a través de una serie de reacciones químicas que involucran la interacción de reactivos específicos bajo condiciones controladas. La ruta sintética exacta y los métodos de producción industrial son propietarios y no se divulgan públicamente. Se sabe que el compuesto está disponible en alta pureza (≥ 98%) y se suministra típicamente como un polvo .

Análisis De Reacciones Químicas

Phox-I2 experimenta varias reacciones químicas, principalmente relacionadas con su función como inhibidor de NOX2. Se une a p67phox con alta afinidad (Kd de 150 nM) e inhibe la producción de especies reactivas de oxígeno . El compuesto es estable en condiciones de laboratorio estándar y no experimenta degradación o transformación significativa en presencia de reactivos de laboratorio comunes .

Comparación Con Compuestos Similares

Phox-I2 es único en su alta selectividad para la interacción p67phox-Rac1. Los compuestos similares incluyen ML171, un inhibidor selectivo de NOX1, y GLX7013114, un inhibidor altamente selectivo de NOX4 . A diferencia de this compound, estos compuestos se dirigen a diferentes isoformas de NADPH oxidasa y tienen mecanismos de acción y aplicaciones terapéuticas distintos .

This compound destaca por su especificidad para NOX2 y sus posibles aplicaciones terapéuticas en una amplia gama de enfermedades asociadas con el estrés oxidativo y la inflamación .

Propiedades

IUPAC Name |

8-nitro-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4/c22-20(23)12-4-1-3-11(9-12)18-15-6-2-5-14(15)16-10-13(21(24)25)7-8-17(16)19-18/h1-5,7-10,14-15,18-19H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PADQUVZDTGNTLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2C1C(NC3=C2C=C(C=C3)[N+](=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353495-22-4 | |

| Record name | 353495-22-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Phox-I2 and what is its target in cellular systems?

A1: this compound is a selective inhibitor of NADPH oxidase 2 (Nox2). [] NADPH oxidases are a family of enzymes that play a crucial role in cellular signaling by generating reactive oxygen species (ROS). While ROS are important in normal physiological processes, their overproduction is implicated in various diseases. Nox2, specifically, is a key player in the inflammatory response.

Q2: How does this compound exert its inhibitory effect on Nox2?

A2: While the exact mechanism of action for this compound isn't detailed in the provided abstracts, it is described as a "selective Nox2 inhibitor." [] This selectivity suggests that it likely interferes with a specific component or interaction unique to the Nox2 isoform, thereby preventing its activation and subsequent ROS production.

Q3: What were the key findings regarding this compound in the context of pancreatic beta-cell death?

A3: Research indicates that Nox4, another NADPH oxidase isoform, plays a significant role in stress-induced pancreatic beta-cell death. [] Interestingly, in a study investigating the protective effects of various Nox inhibitors, this compound provided partial protection against cell death induced by high glucose and palmitate, while showing no protection against cytokine-induced cell death. [] This suggests that while Nox2 might be involved in the high glucose + palmitate pathway, it is not the primary player in cytokine-induced beta-cell death.

Q4: Are there other research areas where this compound has been utilized to study NADPH oxidase function?

A4: Yes, beyond pancreatic beta-cell research, this compound has been used in studies exploring the role of Nox2 in other physiological and pathological processes. For instance, research investigating zinc-induced neurotoxicity in microglial cells demonstrated that this compound, alongside other Nox inhibitors, was able to suppress zinc-induced ROS production, highlighting the involvement of Nox2 in this specific pathway. []

Q5: What are the future implications of research involving this compound and similar Nox inhibitors?

A5: Given the involvement of NADPH oxidases in a wide array of diseases, including cardiovascular disease, neurodegenerative disorders, and metabolic syndromes, selective inhibitors like this compound offer promising avenues for therapeutic development. [, , ] By further elucidating the specific roles of different Nox isoforms in disease pathogenesis and identifying potent and selective inhibitors, researchers aim to develop targeted therapies that modulate ROS production and potentially halt disease progression.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.